molecular formula C11H15Cl3N2O2S B12185483 2,4,5-trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide

2,4,5-trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide

Cat. No.: B12185483
M. Wt: 345.7 g/mol
InChI Key: GNTHFBFJOHZPEA-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide is a chemical compound with a complex structure that includes a sulfonamide group, a dimethylamino group, and three chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 3-(dimethylamino)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

2,4,5-Trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: Another compound with three chlorine atoms on a benzene ring, used as a herbicide.

    Dimethylaminopropylamine: Contains the dimethylamino group and is used in the synthesis of surfactants.

Uniqueness

2,4,5-Trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and dimethylamino groups allows for diverse applications and interactions with biological targets.

Properties

Molecular Formula

C11H15Cl3N2O2S

Molecular Weight

345.7 g/mol

IUPAC Name

2,4,5-trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide

InChI

InChI=1S/C11H15Cl3N2O2S/c1-16(2)5-3-4-15-19(17,18)11-7-9(13)8(12)6-10(11)14/h6-7,15H,3-5H2,1-2H3

InChI Key

GNTHFBFJOHZPEA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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